molecular formula C10H7NO3 B106741 2-Hydroxyquinoline-4-carboxylic acid CAS No. 15733-89-8

2-Hydroxyquinoline-4-carboxylic acid

Cat. No. B106741
CAS RN: 15733-89-8
M. Wt: 189.17 g/mol
InChI Key: MFSHNFBQNVGXJX-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in presence of oxygen . It is a quinolinemonocarboxylic acid . It is also used as an intermediate in synthetic chemistry .


Synthesis Analysis

The synthesis of 2-Hydroxyquinoline-4-carboxylic acid involves various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Chemical Reactions Analysis

2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in presence of oxygen . Various synthesis protocols have been reported in the literature for the construction of this scaffold .


Physical And Chemical Properties Analysis

2-Hydroxyquinoline-4-carboxylic acid is a solid with a melting point of over 300°C . It has a molecular weight of 189.17 .

Scientific Research Applications

    Pharmaceutical and Medicinal Chemistry

    • 2-Hydroxyquinoline-4-carboxylic acid is a derivative of quinoline, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
    • Quinoline is an essential segment of both natural and synthetic compounds .

    Antioxidant Research

    • A new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids and their derivatives were designed, synthesized, and evaluated for their antioxidant activity .
    • The compounds were evaluated using the ABTS assay method .
    • Compounds 14 and 21a,b showed good antioxidant activity, whereas the remaining compounds displayed mild to moderate activity .

    Synthesis of New Derivatives

    • The synthesis of new target 2- or 3-hydroxyquinoline derivatives hybridized and conjugated with 1H-benzimidazol-2-yl moiety at C4 (14 and 21a,b) of the expected antioxidant activity is one of the unique points of this work .
    • Compounds 14 and 21a,b are the first examples of this class .

    Green Chemistry

    • Quinoline and its analogs are being synthesized using green chemistry approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

    Anticancer Research

    • Quinoline derivatives have shown potential in anticancer research .

    Anti-inflammatory Research

    • Quinoline derivatives have also been studied for their anti-inflammatory properties .

    Industrial Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

    Synthetic Organic Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

    Green Reaction Protocols

    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

    Antiviral Research

    • Substituted quinolones/hydroxyquinolines have been investigated for their antioxidant activity .
    • An example is (E)-8-hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid .

    Antimicrobial Research

    • Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .
    • They have been reported to show antimicrobial activities .

    Anticonvulsant Research

    • Quinoline derivatives have also been studied for their anticonvulsant properties .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, it’s reasonable to assume that 2-Hydroxyquinoline-4-carboxylic acid, being a related compound, could also have potential for future therapeutic applications.

properties

IUPAC Name

2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSHNFBQNVGXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166250
Record name Cinchoninic acid, 2-hydroxy-
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyquinoline-4-carboxylic acid

CAS RN

15733-89-8, 84906-81-0
Record name 2-Hydroxycinchoninic acid
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Record name 2-Hydroxycinchoninic acid
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Record name 15733-89-8
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Record name Cinchoninic acid, 2-hydroxy-
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Record name 1,2-dihydro-2-oxoquinoline-4-carboxylic acid
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Record name 2-Hydroxyquinoline-4-carboxylic acid
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Record name 2-HYDROXYCINCHONINIC ACID
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Synthesis routes and methods

Procedure details

To a solution containing 30 g of sodium hydroxide in 1.5 liter of water was added 58 g of the above-mentioned N-acetylisatin and the mixture was refluxed for 1 hour. Then the reaction mixture was cooled a certain extent, then activated carbon was added and further refluxed for 30 minutes. The activated carbon was removed from the reaction mixture by filtration while the mixture being hot, and the mother liquor was cooled, then 6N-hydrochloric acid was added to the mother liquor to adjust the pH thereof to pH 3-4. The crystals precipitated were colledted by filtration, washed with water, dried to obtain 45 g of 4-carboxycarbostyril.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
D Mal, R Sen, P Brandao, F Shi, RAS Ferreira… - Inorganic Chemistry …, 2014 - Elsevier
… In this study, nitrogen containing carboxylate ligand, 2-hydroxyquinoline-4-carboxylic acid (H 2 hqc), is used because it has notable features as follows: (a) in which N atom is an …
Number of citations: 12 www.sciencedirect.com
KE Srikanth, SV Raju, M SatyaVani, D Vijay… - researchgate.net
… and UV studies on 2-Hydroxyquinoline-4-carboxylic acid using DFT calculations for the first time. … theory analysis of Fock Matrix in NBO basis for 2-Hydroxyquinoline-4carboxylic acid …
Number of citations: 0 www.researchgate.net
B Bindu, S Vijayalakshmi, A Manikandan - Bioorganic Chemistry, 2019 - Elsevier
… water and dried and recrystallized from hot water to obtain 2-hydroxyquinoline-4-carboxylic acid (3). To 1 g (0.0053 mol) of 2-hydroxyquinoline-4-carboxylic acid (3), 0.077 ml (0.016 mol…
Number of citations: 13 www.sciencedirect.com
R Feng, FL Jiang, MY Wu, L Chen, CF Yan… - Crystal growth & …, 2010 - ACS Publications
… (40, 41) From the results discussed above, we can presume that the energy gaps of the Eu 3+ are comparable with the triplet state energy of the 2-hydroxyquinoline-4-carboxylic acid …
Number of citations: 102 pubs.acs.org
DB Patel, RH Vekariya, KD Patel… - Journal of Chemical …, 2017 - researchgate.net
… In addition, 2-Hydroxyquinoline-4-carboxylic acid was also obtained by irradiating a mixture of isatin and malonic acid in acetic acid. From the acids, the esters of and their respective …
Number of citations: 10 www.researchgate.net
MA Massoud, SA El Bialy, WA Bayoumi… - Heterocyclic …, 2014 - degruyter.com
… Synthesis of 2-hydroxyquinoline-4-carboxylic acid derivatives 17a,b was achieved through reaction of isatin derivatives 10a,b and phenyl acetic acid via fusion in presence of sodium …
Number of citations: 14 www.degruyter.com
KUR Kandukuri, GVM Sharma, S Saxena… - Indian Journal of …, 2023 - or.niscpr.res.in
… Prop-2-yn-1-yl2-(prop-2-yn-1-yloxy)quinoline4-carboxylate (compound 2) was synthesized from 2hydroxyquinoline-4-carboxylic acid (compound 1) with propargyl bromide. The …
Number of citations: 0 or.niscpr.res.in
D Mal, R Sen, P Brandao, Z Lin - Inorganic Chemistry Communications, 2013 - Elsevier
… In this study a new nitrogen containing carboxylate ligand, 2-hydroxyquinoline-4-carboxylic acid (H 2 hqc) is employed, because it has remarkable features as follows: (a) its N atom is a …
Number of citations: 13 www.sciencedirect.com
KU Rani, GVM Sharma, S Saxena, L Guruprasad… - 2023 - nopr.niscpr.res.in
… Prop-2-yn-1-yl2-(prop-2-yn-1-yloxy)quinoline4-carboxylate (compound 2) was synthesized from 2hydroxyquinoline-4-carboxylic acid (compound 1) with propargyl bromide. The …
Number of citations: 0 nopr.niscpr.res.in
ESH El Ashry, ES Ramadan… - Synthetic …, 2005 - Taylor & Francis
… 2‐Hydroxyquinoline‐4‐carboxylic acid (11) was also obtained by irradiating a mixture of isatin 1 and malonic acid in AcOH. The esters of 5f and 11 and their respective hydrazides 8 …
Number of citations: 53 www.tandfonline.com

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